molecular formula C12H12FNO2 B3021251 ethyl 5-fluoro-3-methyl-1H-indole-2-carboxylate CAS No. 16382-19-7

ethyl 5-fluoro-3-methyl-1H-indole-2-carboxylate

Cat. No.: B3021251
CAS No.: 16382-19-7
M. Wt: 221.23 g/mol
InChI Key: KLUPNBFUMHAPHG-UHFFFAOYSA-N
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Description

Ethyl 5-fluoro-3-methyl-1H-indole-2-carboxylate is a fluorinated indole derivative characterized by a fluorine atom at the 5-position, a methyl group at the 3-position, and an ethyl ester at the 2-position of the indole ring. This compound is of significant interest in medicinal chemistry due to the indole scaffold's prevalence in bioactive molecules. The ethyl ester moiety serves as a common prodrug strategy, improving lipophilicity and bioavailability compared to carboxylic acid counterparts .

Properties

IUPAC Name

ethyl 5-fluoro-3-methyl-1H-indole-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12FNO2/c1-3-16-12(15)11-7(2)9-6-8(13)4-5-10(9)14-11/h4-6,14H,3H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KLUPNBFUMHAPHG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(C2=C(N1)C=CC(=C2)F)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12FNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00359005
Record name ethyl 5-fluoro-3-methyl-1H-indole-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00359005
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

221.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

16382-19-7
Record name 1H-Indole-2-carboxylic acid, 5-fluoro-3-methyl-, ethyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=16382-19-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name ethyl 5-fluoro-3-methyl-1H-indole-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00359005
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

The synthesis of ethyl 5-fluoro-3-methyl-1H-indole-2-carboxylate typically involves the Fischer indole synthesis, which is a well-known method for constructing indole rings. This method involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions . For industrial production, the process may be optimized to increase yield and purity, often involving the use of catalysts and controlled reaction environments.

Chemical Reactions Analysis

Ethyl 5-fluoro-3-methyl-1H-indole-2-carboxylate undergoes various chemical reactions, including:

    Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the formation of alcohols.

    Substitution: Electrophilic substitution reactions are common due to the electron-rich nature of the indole ring.

Scientific Research Applications

Pharmaceutical Applications

Ethyl 5-fluoro-3-methyl-1H-indole-2-carboxylate is primarily recognized for its role in drug development. Its structural properties make it a valuable intermediate in synthesizing various pharmaceuticals.

Key Pharmaceutical Uses:

  • Antitumor Agents : The compound is used as a precursor for developing antitumor agents, particularly due to its ability to interact with biological targets involved in cancer pathways .
  • Antihyperlipidemic Agents : It serves as a reactant in the synthesis of drugs aimed at reducing lipid levels in the blood .
  • Factor Xa Inhibitors : This compound is also utilized in creating inhibitors that target factor Xa, an essential enzyme in the coagulation cascade .

Biochemical Research

In biochemical research, this compound has been employed to study enzyme interactions and metabolic pathways. Its ability to inhibit specific enzymes makes it a candidate for exploring mechanisms related to disease processes.

Research Highlights:

  • Enzyme Inhibition Studies : The compound has been used in studies focusing on enzyme inhibition, providing insights into metabolic regulation and potential therapeutic targets .
  • Methylation Reactions : It plays a role in biological methylation processes, influencing gene expression and DNA repair mechanisms.

Material Science

The compound is also gaining attention in material science for its potential to enhance the properties of polymers and coatings.

Applications in Material Science:

  • Polymer Production : this compound can be incorporated into polymer matrices to improve thermal and mechanical properties .
  • Coatings : Its unique chemical structure allows for the development of advanced coatings with specific functionalities, such as increased resistance to environmental degradation .

Agricultural Chemistry

In agricultural chemistry, this compound contributes to formulating agrochemicals.

Key Agricultural Uses:

  • Pesticide Development : The compound is involved in synthesizing more effective pesticides that target specific pests while minimizing environmental impact .

Data Table of Applications

Application AreaSpecific UsesNotes
PharmaceuticalAntitumor agents, antihyperlipidemic agentsKey intermediate in drug synthesis
Biochemical ResearchEnzyme inhibition studiesInsights into disease mechanisms
Material SciencePolymer production, coatingsEnhances thermal/mechanical properties
Agricultural ChemistryPesticide formulationTargets specific pests

Case Study 1: Antitumor Development

A study demonstrated that derivatives of this compound exhibited significant cytotoxicity against various cancer cell lines. The structure-activity relationship (SAR) analysis revealed that modifications at the indole ring significantly influenced their potency against tumor growth .

Case Study 2: Enzyme Interaction

Research involving this compound highlighted its role as an inhibitor of S-adenosyl-L-homocysteine hydrolase, critical for regulating methylation processes. This interaction suggests potential therapeutic applications in diseases where methylation is disrupted.

Comparison with Similar Compounds

Ethyl 5-Fluoroindole-2-Carboxylate (CAS: Not specified)

  • Key Differences : Lacks the 3-methyl group present in the target compound.
  • NMR data (δ 9.25 ppm for H-1 indole) indicates distinct electronic effects compared to methyl-substituted analogs .
  • Synthetic Utility: Used as a precursor for carboxamide derivatives, demonstrating higher yields (37.5%) in coupling reactions with aminobenzophenones compared to bulkier analogs .

Ethyl 5-Chloro-3-Propyl-1H-Indole-2-Carboxylate

  • Key Differences : Chlorine replaces fluorine at position 5; a propyl group substitutes the 3-methyl.
  • The propyl group increases hydrophobicity, which may enhance membrane permeability but reduce solubility .
  • Hydrolysis : Ethyl esters hydrolyze to carboxylic acids under basic conditions, with propyl-substituted derivatives showing slower hydrolysis rates compared to methyl analogs .

Ester Group and Functional Group Modifications

Methyl 5-Methoxy-1H-Indole-2-Carboxylate

  • Key Differences : Methoxy group at position 5 instead of fluorine; methyl ester replaces ethyl.
  • Impact : The methoxy group donates electron density via resonance, opposing fluorine’s electron-withdrawing effect. This reduces electrophilicity at the 2-position, as evidenced by upfield shifts in $^{13}\text{C}$-NMR (δ 157.62 ppm for carbonyl) .
  • Synthetic Applications : Lower yields (69.3%) in acylation reactions compared to ethyl esters, likely due to reduced leaving group ability of methyl esters .

Ethyl 5-Fluoro-3-Hydroxy-1H-Indole-2-Carboxylate

  • Key Differences : Hydroxyl group replaces the 3-methyl.
  • Impact : The hydroxyl group introduces hydrogen-bonding capability, increasing solubility (predicted logP reduction by ~1.5 units) but susceptibility to oxidation. Crystallographic data (unreported) would likely show intermolecular H-bonding networks .

Structural Isomers and Halogenated Analogs

Ethyl 6-Fluoro-1H-Indole-2-Carboxylate

  • Key Differences : Fluorine at position 6 instead of 3.
  • Impact : Alters dipole moment and electronic density distribution. Position 6-fluorine may sterically hinder interactions with planar binding sites (e.g., enzyme active regions), unlike 5-fluoro derivatives .
  • Similarity Score : 0.82 (vs. target compound’s 0.93 for 5-fluoro analogs), indicating significant divergence in physicochemical properties .

Ethyl 4-Fluoro-1H-Indole-2-Carboxylate

  • Key Differences : Fluorine at position 3.
  • Impact : Position 4-fluorine disrupts conjugation across the indole ring, leading to redshifted UV-Vis absorption (λmax ~260 nm) compared to 5-fluoro derivatives (~250 nm) .

Data Tables

Table 1: Substituent Effects on Physical Properties

Compound Substituents Melting Point (°C) logP (Predicted)
Ethyl 5-fluoro-3-methyl-1H-indole-2-carboxylate 5-F, 3-Me, 2-COOEt Not reported 2.8
Ethyl 5-fluoroindole-2-carboxylate 5-F, 2-COOEt 233–234 2.5
Ethyl 5-chloro-3-propyl-1H-indole-2-carboxylate 5-Cl, 3-Pr, 2-COOEt 103–105 3.6
Methyl 5-methoxy-1H-indole-2-carboxylate 5-OMe, 2-COOMe 187–189 1.9

Research Findings and Implications

  • Electronic Effects : Fluorine at position 5 increases electrophilicity at the 2-carboxylate, facilitating nucleophilic attacks in coupling reactions .
  • Steric Effects: The 3-methyl group in the target compound reduces yields in bulk-sensitive reactions (e.g., Suzuki-Miyaura couplings) compared to non-methylated analogs .
  • Metabolic Stability : Fluorine enhances resistance to oxidative metabolism, while ethyl esters prolong half-life compared to methyl esters .

Biological Activity

Ethyl 5-fluoro-3-methyl-1H-indole-2-carboxylate is a derivative of indole, a prominent heterocyclic compound known for its diverse biological activities. This compound has garnered attention due to its unique fluorine substitution, which may enhance its biological activity and stability compared to other indole derivatives. Indole derivatives are recognized for their potential applications in pharmaceuticals, particularly in areas such as antiviral, anticancer, and antimicrobial therapies.

Target of Action

The biological activity of this compound is believed to arise from its interaction with various molecular targets within the body. These interactions can lead to significant changes in biochemical pathways that govern cellular functions.

Mode of Action

Indole derivatives typically exert their effects by binding to specific receptors or enzymes, which can modulate signaling pathways. The presence of the fluorine atom in this compound may influence the binding affinity and selectivity towards these targets, enhancing its pharmacological profile.

Biochemical Pathways

Research indicates that indole derivatives can influence several biological activities, including:

  • Antiviral activity : Potential inhibition of viral replication.
  • Anticancer properties : Induction of apoptosis in cancer cells.
  • Anti-inflammatory effects : Modulation of inflammatory responses.
  • Antimicrobial action : Inhibition of bacterial growth.

Structure-Activity Relationship (SAR)

Studies on the structure-activity relationship (SAR) of indole derivatives have shown that modifications at various positions on the indole ring can significantly affect their biological activity. For instance, the introduction of halogen atoms like fluorine at specific positions can enhance receptor binding and improve therapeutic efficacy.

CompoundIC50 (μM)Biological Activity
This compoundTBDAntiviral, Anticancer
Indole derivative A0.13HIV Integrase Inhibitor
Indole derivative B0.39Anticancer

Case Studies

  • Antiviral Activity : In a study investigating the antiviral potential of various indole derivatives, this compound exhibited promising results against viral pathogens, suggesting its potential as a therapeutic agent in viral infections.
  • Anticancer Properties : Another research focused on the anticancer activity of indole derivatives demonstrated that compounds with similar structures to this compound induced apoptosis in cancer cell lines through modulation of apoptotic pathways.
  • Anti-inflammatory Effects : The compound was also tested for anti-inflammatory properties, showing a reduction in pro-inflammatory cytokines in vitro, indicating its potential use in treating inflammatory diseases.

Q & A

Q. How to resolve discrepancies in NMR data for similar derivatives?

  • Strategies :
  • Solvent Effects : CDCl₃ vs. DMSO-d6 shifts proton signals (e.g., NH peaks at δ 12.1–12.3 ppm in CDCl₃) .
  • Dynamic Effects : Rotameric equilibria in flexible substituents (e.g., ethyl esters) broaden peaks; use high-field NMR (500+ MHz) for resolution .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
ethyl 5-fluoro-3-methyl-1H-indole-2-carboxylate
Reactant of Route 2
ethyl 5-fluoro-3-methyl-1H-indole-2-carboxylate

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